molecular formula C23H23BrN2O3 B11324361 7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide

7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11324361
M. Wt: 455.3 g/mol
InChI Key: RAIRKJIOJPWFIT-UHFFFAOYSA-N
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Description

7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The chromene core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: The brominated chromene is reacted with 2-phenyl-2-(piperidin-1-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core can interact with the active site of enzymes, inhibiting their activity. The piperidine moiety may enhance binding affinity and selectivity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and exhibit similar biological activities.

    Brominated chromenes: Compounds with bromine substitution on the chromene ring, showing comparable reactivity and applications.

    Piperidine-containing amides: Molecules with a piperidine ring and amide functionality, often studied for their pharmacological properties.

Uniqueness

7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is unique due to the specific combination of the chromene core, bromine substitution, and piperidine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23BrN2O3

Molecular Weight

455.3 g/mol

IUPAC Name

7-bromo-4-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C23H23BrN2O3/c24-17-9-10-18-20(27)14-22(29-21(18)13-17)23(28)25-15-19(16-7-3-1-4-8-16)26-11-5-2-6-12-26/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15H2,(H,25,28)

InChI Key

RAIRKJIOJPWFIT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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